molecular formula C21H22ClN3O4S B11008107 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}acetamide

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}acetamide

Cat. No.: B11008107
M. Wt: 447.9 g/mol
InChI Key: QMGVTGAEWIRUMI-UHFFFAOYSA-N
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Description

2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a methoxybenzenesulfonyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate β-diketone to form the pyrazole ring.

    Substitution with Chlorophenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the chlorophenyl group.

    Attachment of the Methoxybenzenesulfonyl Ethyl Group: The final step involves the reaction of the substituted pyrazole with a sulfonyl chloride derivative to attach the methoxybenzenesulfonyl ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the sulfonyl group could produce a thiol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring and the sulfonyl group can interact with biological targets, leading to potential therapeutic applications.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The specific interactions of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE with biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide: Similar structure but lacks the sulfonyl group.

    2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-methylbenzenesulfonyl)ethyl]acetamide: Similar structure but has a methyl group instead of a methoxy group on the benzene ring.

    2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxybenzenesulfonyl)ethyl]acetamide: Similar structure but has a hydroxy group instead of a methoxy group on the benzene ring.

Uniqueness

The presence of the methoxybenzenesulfonyl group in 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]ACETAMIDE imparts unique properties, such as increased solubility and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-methoxyphenyl)sulfonylethyl]acetamide

InChI

InChI=1S/C21H22ClN3O4S/c1-14-19(21(25-24-14)15-3-5-16(22)6-4-15)13-20(26)23-11-12-30(27,28)18-9-7-17(29-2)8-10-18/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

QMGVTGAEWIRUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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